molecular formula C18H22ClN B14672116 1-Methylamino-3,3-diphenylcyclopentane hydrochloride CAS No. 39617-53-3

1-Methylamino-3,3-diphenylcyclopentane hydrochloride

Cat. No.: B14672116
CAS No.: 39617-53-3
M. Wt: 287.8 g/mol
InChI Key: WXFQTNDROWTNRV-UHFFFAOYSA-N
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Description

1-Methylamino-3,3-diphenylcyclopentane hydrochloride is a chemical compound with a complex structure, characterized by a cyclopentane ring substituted with two phenyl groups and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylamino-3,3-diphenylcyclopentane hydrochloride typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3,3-diphenylcyclopentanol. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methylamino-3,3-diphenylcyclopentane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylamino-3,3-diphenylcyclopentane hydrochloride finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Methylamino-3,3-diphenylcyclopentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1,1-Diphenyl-3-methylaminopropanol hydrochloride
  • 3-Methylamino-1-phenylpropanol hydrochloride
  • 3-(Dimethylamino)-1-phenyl-1-propanol hydrochloride

Comparison: 1-Methylamino-3,3-diphenylcyclopentane hydrochloride is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to linear or branched analogs. The presence of two phenyl groups also enhances its stability and potential for various chemical modifications.

Properties

CAS No.

39617-53-3

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

N-methyl-3,3-diphenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-19-17-12-13-18(14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,19H,12-14H2,1H3;1H

InChI Key

WXFQTNDROWTNRV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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